molecular formula C6H10O3 B1590830 3-Ethyloxetane-3-carboxylic acid CAS No. 28562-61-0

3-Ethyloxetane-3-carboxylic acid

Cat. No. B1590830
CAS RN: 28562-61-0
M. Wt: 130.14 g/mol
InChI Key: MVJXOACCRTZVJY-UHFFFAOYSA-N
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Patent
US04824975

Procedure details

The procedure as in Example 10 is carried out, but at an oxidation temperature of 40° C. After 2 hours, 0.8 mol of oxygen have been taken up per mol of 3-ethyl-3-hydroxymethyl-oxetane. After working up, 3-ethyl-oxetane-3-carboxylic acid is obtained in a yield of 86.2% of theory.
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=O.[CH2:3]([C:5]1([CH2:9][OH:10])[CH2:8][O:7][CH2:6]1)[CH3:4]>>[CH2:3]([C:5]1([C:9]([OH:1])=[O:10])[CH2:8][O:7][CH2:6]1)[CH3:4]

Inputs

Step One
Name
Quantity
0.8 mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(COC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at an oxidation temperature of 40° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1(COC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.